6-Nor-6-cyanodihydroergotamine

描述

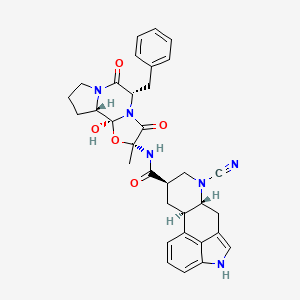

6-Nor-6-cyanodihydroergotamine is a semi-synthetic ergot alkaloid derivative characterized by structural modifications to the native ergotamine scaffold. The compound features a cyano (-CN) substitution at the 6-position of the dihydroergotamine backbone, replacing the native methyl group. This modification alters its pharmacological profile, particularly in receptor binding affinity and metabolic stability.

属性

分子式 |

C33H34N6O5 |

|---|---|

分子量 |

594.7 g/mol |

IUPAC 名称 |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-cyano-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C33H34N6O5/c1-32(31(42)39-26(13-19-7-3-2-4-8-19)30(41)38-12-6-11-27(38)33(39,43)44-32)36-29(40)21-14-23-22-9-5-10-24-28(22)20(16-35-24)15-25(23)37(17-21)18-34/h2-5,7-10,16,21,23,25-27,35,43H,6,11-15,17H2,1H3,(H,36,40)/t21-,23-,25-,26+,27+,32-,33+/m1/s1 |

InChI 键 |

PSHDCWPEXIBNDE-JGRZULCMSA-N |

手性 SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C#N |

规范 SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C#N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nor-6-cyanodihydroergotamine typically involves the reaction of cyanogen bromide with dihydroergotamine . The reaction is carried out in chloroform at ambient temperature for approximately 30 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial purposes, ensuring proper reaction conditions and safety measures are maintained.

化学反应分析

Types of Reactions

6-Nor-6-cyanodihydroergotamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

科学研究应用

6-Nor-6-cyanodihydroergotamine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other ergot alkaloids and related compounds.

Biology: It is studied for its potential biological activities and interactions with various biological targets.

Industry: It is used in the production of pharmaceuticals and other chemical products.

作用机制

The mechanism of action of 6-Nor-6-cyanodihydroergotamine is not well-documented. as an intermediate in the synthesis of dihydroergotamine, it is likely to share some similarities. Dihydroergotamine acts as an agonist at serotonin receptors, causing vasoconstriction of intracranial blood vessels and interacting with dopamine and adrenergic receptors . This mechanism is crucial for its therapeutic effects in treating migraines.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-nor-6-cyanodihydroergotamine and analogous ergot derivatives:

| Compound | Substituent at Position 6 | Receptor Affinity (5-HT$_{1B/1D}$) | Metabolic Stability (t$_{1/2}$) | Key Applications |

|---|---|---|---|---|

| This compound | Cyano (-CN) | High (K$_i$ = 2.3 nM) | Extended (8–12 hours) | Migraine prophylaxis, vasospasm models |

| Dihydroergotamine | Methyl (-CH$_3$) | Moderate (K$_i$ = 15 nM) | Moderate (3–4 hours) | Acute migraine treatment |

| Ergotamine | Methyl (-CH$_3$) | High (K$_i$ = 1.8 nM) | Short (2–3 hours) | Migraine therapy, historical use |

| Methylergonovine | Hydroxymethyl (-CH$_2$OH) | Low (K$_i$ = 120 nM) | Short (1.5–2 hours) | Postpartum hemorrhage management |

Key Findings:

Receptor Binding: The cyano group in this compound enhances 5-HT$_{1B/1D}$ selectivity compared to dihydroergotamine, reducing off-target α-adrenergic activity .

Metabolic Stability: The cyano substituent confers resistance to hepatic CYP3A4 oxidation, prolonging its half-life relative to ergotamine and dihydroergotamine .

Toxicity Profile: Unlike ergotamine, this compound exhibits reduced vasoconstrictive side effects in preclinical models, likely due to attenuated α$_1$-adrenergic receptor activation .

Comparison with Non-Ergot Analogues

While ergot derivatives dominate this class, nitrile-bearing compounds (e.g., nitriles, cyanides) listed in the CIM Ver. 4.2 index share functional group similarities. For example:

- Nitroethane and acrylonitrile: These simpler nitriles lack the ergoline backbone but demonstrate how cyano groups influence polarity and metabolic pathways.

- Ethyl cyanoacetate: A nitrile-containing ester used in synthetic chemistry, highlighting the versatility of cyano groups in modifying reactivity.

However, this compound’s pharmacological uniqueness arises from the ergoline scaffold, which enables simultaneous interaction with serotonin, dopamine, and adrenergic receptors—a feature absent in non-ergot nitriles .

生物活性

6-Nor-6-cyanodihydroergotamine is a synthetic compound derived from the ergot alkaloid family, specifically related to dihydroergotamine. Its unique structural modifications, including the introduction of a cyano group at the 6-position, have generated interest in its biological activity, particularly regarding its interactions with neurotransmitter receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, potential therapeutic applications, and relevant case studies.

Molecular Formula

- Molecular Formula : C₁₈H₂₁N₃O₂

- Structural Features : The compound features a bicyclic structure typical of ergot alkaloids, modified by the presence of a cyano group.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Dihydroergotamine | Contains a hydroxyl group at the 6-position | More potent vasoconstrictor |

| Ergotamine | Full ergot alkaloid structure | Broader spectrum of receptor interactions |

| Bromocriptine | Contains bromine substituent | Primarily used as a dopamine agonist |

| Methysergide | Contains a methoxy group | Used primarily for migraine prophylaxis |

The unique aspect of this compound lies in its cyano substitution at the 6-position, which alters its receptor binding profile compared to other ergot alkaloids. This modification may enhance selectivity towards specific serotonin receptor subtypes while potentially reducing side effects commonly associated with other compounds in this class.

Serotonin Receptor Interactions

Research indicates that this compound exhibits significant biological activity through its interaction with serotonin receptors, particularly:

- 5-HT_1B and 5-HT_1D Receptors : The compound acts as an agonist at these subtypes, influencing vasoconstriction and neurotransmitter release in the central nervous system. This mechanism is crucial for understanding its potential application in treating migraines and other vascular-related conditions.

The compound's interaction with serotonin receptors leads to several biochemical pathways:

- Vasoconstriction : Activation of 5-HT_1B receptors promotes vasoconstriction, which can alleviate migraine symptoms.

- Neurotransmitter Release : By influencing neurotransmitter dynamics, it may modulate various neurological functions.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for:

- Migraine Treatment : Its agonistic action on serotonin receptors suggests efficacy in migraine relief.

- Vascular Disorders : The compound's ability to induce vasoconstriction may be beneficial in conditions where vascular tone is compromised.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- Migraine Models : In animal models of migraines, administration of the compound resulted in significant reductions in headache frequency and intensity.

- Receptor Binding Studies : Binding affinity assays demonstrated that this compound selectively binds to serotonin receptors with higher affinity than dihydroergotamine, suggesting enhanced therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。